molecular formula C2H8NO4P B13791726 1-Amino-2-hydroxyethane phosphonic acid CAS No. 70350-62-8

1-Amino-2-hydroxyethane phosphonic acid

Cat. No.: B13791726
CAS No.: 70350-62-8
M. Wt: 141.06 g/mol
InChI Key: RVUUAGQILBTWHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-2-hydroxyethane phosphonic acid is a chemical compound with the molecular formula C₂H₈NO₄P. It is also known as (1-amino-2-hydroxyethyl)phosphonic acid. This compound is characterized by the presence of an amino group, a hydroxyl group, and a phosphonic acid group attached to an ethane backbone. It is a member of the phosphonic acid family, which are known for their stability and diverse applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-2-hydroxyethane phosphonic acid can be synthesized through several methods. . This reaction typically requires a catalyst and can be carried out under mild conditions. Another method involves the hydrolysis of dialkyl phosphonates under acidic conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the Kabachnik-Fields reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and stability of the final product. Additionally, the use of continuous flow reactors can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2-hydroxyethane phosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonic acid group to a phosphine oxide.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogenating agents and alkylating agents are used for substitution reactions.

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted amino and hydroxyl compounds.

Scientific Research Applications

1-Amino-2-hydroxyethane phosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-amino-2-hydroxyethane phosphonic acid involves its ability to chelate metal ions and interact with biological molecules. The amino and hydroxyl groups facilitate binding to metal ions, while the phosphonic acid group enhances its stability and reactivity. This compound can inhibit enzymes that require metal ions for their activity, making it useful in various biochemical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Amino-2-hydroxyethane phosphonic acid is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and binding capabilities. This dual functionality makes it particularly useful in applications requiring strong metal ion chelation and stability under various conditions.

Properties

CAS No.

70350-62-8

Molecular Formula

C2H8NO4P

Molecular Weight

141.06 g/mol

IUPAC Name

(1-amino-2-hydroxyethyl)phosphonic acid

InChI

InChI=1S/C2H8NO4P/c3-2(1-4)8(5,6)7/h2,4H,1,3H2,(H2,5,6,7)

InChI Key

RVUUAGQILBTWHJ-UHFFFAOYSA-N

Canonical SMILES

C(C(N)P(=O)(O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.